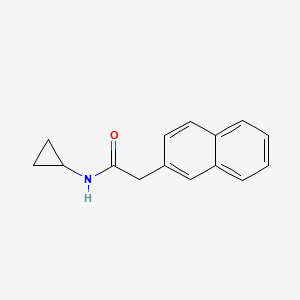
N-cyclopropyl-2-(2-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2-naphthyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2005 by a team of researchers from the University of British Columbia and has since been studied extensively for its potential therapeutic applications.
Wirkmechanismus
N-cyclopropyl-2-(2-naphthyl)acetamide works by selectively inhibiting RNA polymerase I transcription. This leads to a reduction in ribosome biogenesis, which is necessary for the growth and survival of cancer cells. Inhibition of RNA polymerase I transcription also leads to the activation of the p53 tumor suppressor pathway, which further contributes to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-naphthyl)acetamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. N-cyclopropyl-2-(2-naphthyl)acetamide has also been shown to have an effect on DNA damage response pathways, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-(2-naphthyl)acetamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been shown to be effective in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia. One limitation of N-cyclopropyl-2-(2-naphthyl)acetamide is its limited solubility, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some cases.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-2-(2-naphthyl)acetamide. One area of interest is combination therapy, where N-cyclopropyl-2-(2-naphthyl)acetamide is used in combination with other cancer treatments to enhance its effectiveness. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Finally, there is interest in exploring the use of N-cyclopropyl-2-(2-naphthyl)acetamide in other types of cancer, such as breast cancer and lung cancer.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(2-naphthyl)acetamide involves several steps, starting with the reaction of 2-naphthylacetic acid with thionyl chloride to form the acid chloride. This is then reacted with cyclopropylamine to form the amide. The final step involves the reaction of the amide with trifluoroacetic anhydride to form N-cyclopropyl-2-(2-naphthyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(2-naphthyl)acetamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a reduction in ribosome biogenesis and ultimately, cell death. N-cyclopropyl-2-(2-naphthyl)acetamide has been shown to be effective in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOMXRUMBVADGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(naphthalen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

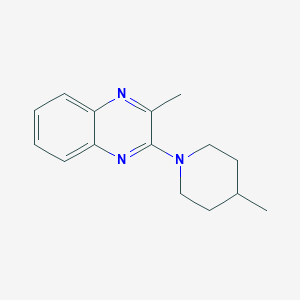
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)



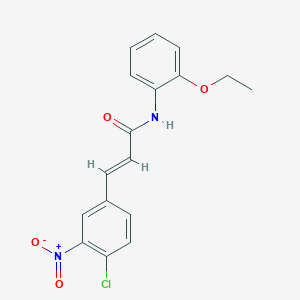
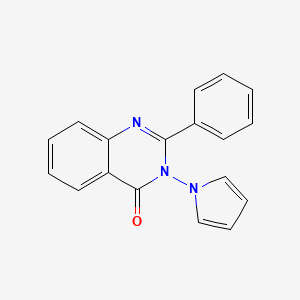
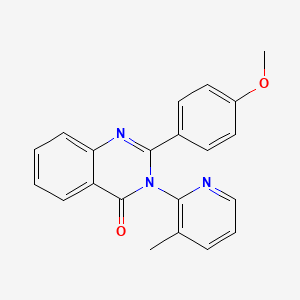

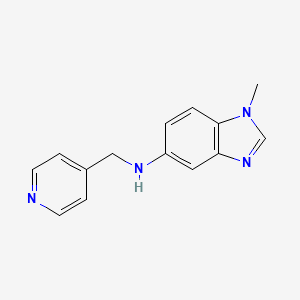

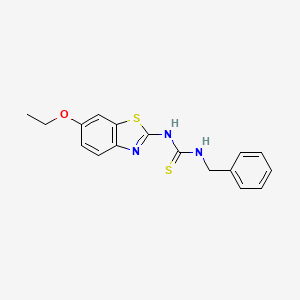
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)